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Methyl4-butoxybenzofuran-6-carboxylate

Cat. No.: B11807368
M. Wt: 248.27 g/mol
InChI Key: NEUHNMUKBLDUDT-UHFFFAOYSA-N
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Description

Historical Development and Significance of the Benzofuran (B130515) Heterocyclic System in Organic Chemistry

The benzofuran scaffold, which consists of a benzene (B151609) ring fused to a furan (B31954) ring, has a rich history in organic chemistry. vulcanchem.com First synthesized in the late 19th century, its significance grew with the discovery of naturally occurring benzofuran derivatives in various plants. vulcanchem.com These natural products displayed a wide range of biological activities, sparking interest in the synthesis and study of novel benzofuran compounds.

Over the decades, the benzofuran nucleus has become recognized as a "privileged scaffold" in medicinal chemistry. This is due to its presence in a multitude of compounds with diverse therapeutic applications. The versatility of the benzofuran ring system allows for the synthesis of large libraries of compounds for drug discovery programs.

Structural Features and Core Reactivity of Substituted Benzofurans

The core structure of benzofuran is a planar, aromatic system. The presence of the oxygen atom in the furan ring influences the electron distribution and, consequently, the reactivity of the molecule. The numbering of the benzofuran ring system is crucial for describing the position of substituents.

Substituted benzofurans exhibit a range of chemical reactions, primarily involving electrophilic substitution, as well as reactions at the furan ring. The nature and position of substituents on both the benzene and furan rings significantly impact the reactivity and regioselectivity of these transformations. For instance, the electron-donating or withdrawing nature of a substituent can direct incoming electrophiles to specific positions on the benzofuran core.

The reactivity of the furan moiety allows for various addition and cycloaddition reactions. Furthermore, the C-H bonds of the benzofuran scaffold can be functionalized using modern synthetic methods, providing access to a wide array of derivatives. bohrium.com

Academic Rationale for Investigating Methyl 4-butoxybenzofuran-6-carboxylate Derivatives

While specific research on Methyl 4-butoxybenzofuran-6-carboxylate is not extensively documented in publicly available literature, the academic rationale for investigating such a compound can be inferred from the broader interest in substituted benzofurans. The benzofuran scaffold is a common feature in many biologically active compounds, and the exploration of novel derivatives is a cornerstone of medicinal chemistry research.

The substituents on Methyl 4-butoxybenzofuran-6-carboxylate—a butoxy group at the 4-position and a methyl carboxylate group at the 6-position—are of particular interest. Alkoxy chains, such as the butoxy group, can influence the lipophilicity of a molecule, which in turn affects its pharmacokinetic properties. The carboxylate group is a versatile functional handle that can be readily modified to introduce other functionalities or to participate in biological interactions.

The investigation of such derivatives is often driven by the search for new therapeutic agents with improved efficacy, selectivity, and pharmacokinetic profiles. Researchers often synthesize libraries of related compounds to establish structure-activity relationships (SAR), which are crucial for the rational design of new drugs.

Overview of Advanced Research Methodologies Applied to Benzofuran Scaffolds

The study of benzofuran derivatives is supported by a host of advanced research methodologies. The synthesis of these compounds has evolved from classical methods to more sophisticated transition-metal-catalyzed cross-coupling reactions, C-H activation techniques, and multicomponent reactions. numberanalytics.com These modern synthetic strategies offer greater efficiency, selectivity, and access to a wider range of complex structures.

The characterization of newly synthesized benzofuran derivatives relies heavily on spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is indispensable for elucidating the precise structure of these molecules. Mass spectrometry (MS) provides information about the molecular weight and fragmentation patterns, while infrared (IR) spectroscopy helps to identify key functional groups. For crystalline compounds, X-ray crystallography offers unambiguous determination of the three-dimensional structure.

Furthermore, computational chemistry plays an increasingly important role in benzofuran research. Techniques such as Density Functional Theory (DFT) can be used to predict molecular properties, reaction mechanisms, and spectroscopic data, thereby complementing experimental findings.

Below is a table summarizing the key research methodologies applied to benzofuran scaffolds:

Methodology Category Specific Techniques Purpose
Synthesis Transition-metal catalysis (e.g., Suzuki, Heck, Sonogashira couplings), C-H activation, Multicomponent reactionsEfficient and selective construction of the benzofuran core and its derivatives.
Spectroscopic Characterization ¹H and ¹³C NMR, Mass Spectrometry (MS), Infrared (IR) SpectroscopyDetermination of molecular structure, functional groups, and molecular weight.
Structural Analysis X-ray CrystallographyUnambiguous determination of the three-dimensional arrangement of atoms in a crystal.
Computational Chemistry Density Functional Theory (DFT), Molecular ModelingPrediction of molecular properties, reaction pathways, and spectroscopic data; aiding in rational design.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H16O4 B11807368 Methyl4-butoxybenzofuran-6-carboxylate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H16O4

Molecular Weight

248.27 g/mol

IUPAC Name

methyl 4-butoxy-1-benzofuran-6-carboxylate

InChI

InChI=1S/C14H16O4/c1-3-4-6-17-12-8-10(14(15)16-2)9-13-11(12)5-7-18-13/h5,7-9H,3-4,6H2,1-2H3

InChI Key

NEUHNMUKBLDUDT-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC(=CC2=C1C=CO2)C(=O)OC

Origin of Product

United States

Detailed Spectroscopic and Structural Elucidation of Methyl 4 Butoxybenzofuran 6 Carboxylate

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For a compound like Methyl 4-butoxybenzofuran-6-carboxylate, a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be required for a complete structural assignment.

2D-NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Advanced 2D-NMR techniques are indispensable for unambiguously assigning proton (¹H) and carbon (¹³C) signals and establishing the connectivity within a molecule.

COSY (Correlation Spectroscopy) would reveal proton-proton couplings, helping to identify adjacent protons, for instance, within the butoxy chain and on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, allowing for the assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range couplings between protons and carbons (typically 2-3 bonds). This is crucial for connecting the butoxy group and the methyl carboxylate group to the benzofuran (B130515) core.

NOESY (Nuclear Overhauser Effect Spectroscopy) would show through-space correlations between protons that are close to each other, which can help to determine the preferred conformation of the flexible butoxy side chain relative to the planar benzofuran ring system.

Without experimental data, a detailed analysis and data table for Methyl 4-butoxybenzofuran-6-carboxylate cannot be constructed.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

HRMS is a critical tool for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio to several decimal places, it is possible to deduce a unique molecular formula. For Methyl 4-butoxybenzofuran-6-carboxylate (C₁₄H₁₆O₄), HRMS would be expected to provide a precise mass measurement that corresponds to this formula, thereby confirming its elemental composition. However, no published HRMS data for this specific compound could be located.

Infrared (IR) Spectroscopy for Functional Group Characterization

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. For Methyl 4-butoxybenzofuran-6-carboxylate, the IR spectrum would be expected to show characteristic absorption bands for:

The C=O stretch of the ester group.

The C-O stretches of the ester, ether, and furan (B31954) moieties.

The C-H stretches of the aromatic ring, the butoxy chain, and the methyl group.

Aromatic C=C stretching vibrations.

A data table of expected IR frequencies could be hypothesized based on known values for similar functional groups, but this would be speculative without experimental verification.

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Should Methyl 4-butoxybenzofuran-6-carboxylate be a crystalline solid, single-crystal X-ray diffraction would be the definitive method for determining its three-dimensional structure in the solid state. This technique provides precise atomic coordinates, bond lengths, bond angles, and intermolecular interactions. Such an analysis would reveal the planarity of the benzofuran ring, the conformation of the butoxy and methyl carboxylate substituents, and how the molecules pack in the crystal lattice. No crystallographic data for this compound is currently available in the public domain.

Raman Spectroscopy for Complementary Vibrational Analysis

Raman spectroscopy provides information about molecular vibrations and is complementary to IR spectroscopy. While IR spectroscopy is more sensitive to polar functional groups, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations. A Raman spectrum of Methyl 4-butoxybenzofuran-6-carboxylate would provide additional information on the vibrations of the aromatic system and the carbon backbone. As with the other techniques, no specific Raman data for this compound has been found.

Mechanistic Investigations of Reactions Involving the Methyl 4 Butoxybenzofuran 6 Carboxylate Scaffold

Elucidation of Reaction Pathways in Benzofuran (B130515) Ring Formation

The formation of the benzofuran ring in Methyl 4-butoxybenzofuran-6-carboxylate can be achieved through several synthetic strategies, with transition metal-catalyzed reactions being among the most efficient. acs.org Common pathways include intramolecular cyclization reactions, such as the palladium-catalyzed Sonogashira coupling followed by cyclization. nih.govnih.gov

One plausible reaction pathway commences with a Sonogashira coupling of a substituted iodophenol with a terminal alkyne. nih.gov In the context of Methyl 4-butoxybenzofuran-6-carboxylate, a suitable starting material would be methyl 3-iodo-4-hydroxy-5-butoxybenzoate. The palladium catalyst, in conjunction with a copper co-catalyst, facilitates the coupling of this iodophenol with an appropriate alkyne. nih.gov Following the formation of the C-C bond, an intramolecular cyclization (alkoxypalladation) occurs, where the phenolic oxygen attacks the alkyne, leading to the formation of the furan (B31954) ring. Subsequent reductive elimination regenerates the palladium catalyst and yields the final benzofuran product.

Another viable pathway involves the intramolecular cyclization of an ortho-alkynylphenol. This precursor can be synthesized through various methods. The cyclization can be catalyzed by a range of transition metals, including palladium, gold, or copper, as well as being promoted by acid or base. nih.gov The choice of catalyst can influence the reaction mechanism and efficiency.

A general representation of a palladium-catalyzed pathway is outlined below:

Table 1: Generalized Steps in Palladium-Catalyzed Benzofuran Formation

Step Description
1. Oxidative Addition The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (e.g., an iodophenol derivative).
2. Sonogashira Coupling In the presence of a copper co-catalyst, the resulting organopalladium species couples with a terminal alkyne.
3. Intramolecular Cyclization The phenolic oxygen attacks the alkyne in an intramolecular fashion, leading to the formation of the furan ring.

| 4. Reductive Elimination | The Pd(II) species undergoes reductive elimination to yield the benzofuran product and regenerate the Pd(0) catalyst. |

Kinetic Studies and Reaction Rate Determination

Kinetic studies on the formation of substituted benzofurans have provided valuable insights into the reaction mechanisms. The rate of reaction is influenced by several factors, including the nature of the catalyst, the solvent, the temperature, and the electronic properties of the substituents on the aromatic ring.

In palladium-catalyzed reactions, the oxidative addition step is often influenced by the electronic nature of the aryl halide. Electron-withdrawing groups can sometimes facilitate this step. Conversely, the intramolecular cyclization step, involving the nucleophilic attack of the phenolic oxygen, is generally favored by electron-donating groups that increase the nucleophilicity of the oxygen atom. acs.org

A hypothetical kinetic study might reveal the following trends:

Table 2: Hypothetical Kinetic Data for the Formation of Substituted Benzofurans

Substituent at C4 Substituent at C6 Relative Rate Constant (k_rel)
-H -H 1.0
-OCH₃ -H 2.5
-H -COOCH₃ 0.8

| -O(CH₂)₃CH₃ | -COOCH₃ | 1.5 (Estimated) |

This data is hypothetical and serves to illustrate potential trends based on general principles of substituent effects.

Identification of Key Intermediates and Transition States

The elucidation of reaction mechanisms relies heavily on the identification of key intermediates and transition states. In the context of transition metal-catalyzed benzofuran synthesis, various intermediates have been proposed and, in some cases, isolated or characterized spectroscopically.

For a palladium-catalyzed Sonogashira coupling and cyclization pathway, key intermediates would include:

Oxidative Addition Adduct: An organopalladium(II) species formed from the reaction of the palladium(0) catalyst with the iodophenol precursor.

Palladium-Acetylide Complex: Formed during the Sonogashira coupling phase.

Alkoxypalladation Intermediate: The species resulting from the intramolecular attack of the phenolic oxygen onto the alkyne.

Computational studies, such as Density Functional Theory (DFT) calculations, have become invaluable tools for mapping the energy profiles of these reactions and characterizing the structures of transient intermediates and transition states. globethesis.com These studies can help to determine the activation energies for different steps and identify the rate-determining transition state. globethesis.com For instance, calculations might reveal the geometry of the transition state for the intramolecular cyclization step, providing insights into the stereoelectronics of the ring-forming process.

Influence of Substituents (Butoxy and Carboxylate) on Reaction Mechanisms and Selectivity

The butoxy and carboxylate substituents on the Methyl 4-butoxybenzofuran-6-carboxylate scaffold play a crucial role in directing the course of the reaction and influencing its selectivity.

The 4-butoxy group , being an electron-donating group (EDG) through resonance, increases the electron density of the benzene (B151609) ring, particularly at the ortho and para positions. This has several consequences:

Increased Nucleophilicity: The butoxy group enhances the nucleophilicity of the phenolic oxygen, which can facilitate the intramolecular cyclization step. nih.gov

Activation of the Aromatic Ring: It can influence the reactivity of the ring towards electrophilic substitution, although this is less relevant in the context of the primary cyclization reaction.

The 6-carboxylate group , an electron-withdrawing group (EWG) through both induction and resonance, deactivates the benzene ring towards electrophilic attack and decreases its electron density. This can:

Influence the Rate of Oxidative Addition: In some palladium-catalyzed cycles, an electron-deficient aryl halide can undergo oxidative addition more readily.

Affect the Acidity of the Phenolic Proton: The EWG can increase the acidity of the phenolic proton, which may be relevant in reaction pathways where deprotonation of the phenol (B47542) is a key step.

Table 3: Summary of Substituent Effects on Benzofuran Formation

Substituent Electronic Effect Influence on Reaction Mechanism
4-Butoxy Electron-donating - Enhances nucleophilicity of phenolic oxygen- Favors intramolecular cyclization

| 6-Carboxylate | Electron-withdrawing | - May facilitate oxidative addition- Increases acidity of phenolic proton |

Computational Approaches to Reaction Mechanism Modeling

Computational chemistry provides powerful tools to model reaction mechanisms at the molecular level, offering insights that are often difficult to obtain experimentally. researchgate.netresearchgate.net Density Functional Theory (DFT) is a widely used method for studying the mechanisms of transition metal-catalyzed reactions. globethesis.com

For the synthesis of Methyl 4-butoxybenzofuran-6-carboxylate, computational modeling could be employed to:

Map the Potential Energy Surface: Calculate the energies of reactants, intermediates, transition states, and products for different proposed reaction pathways. globethesis.com

Determine Activation Barriers: Identify the rate-determining step by comparing the energy barriers of each elementary step in the catalytic cycle. globethesis.com

Analyze Transition State Geometries: Understand the structural features of the transition states to explain selectivity.

Evaluate Substituent Effects: Systematically model the effect of the butoxy and carboxylate groups on the reaction profile and compare it with other substitution patterns.

For example, a computational study could compare the energy profiles for the cyclization of different substituted o-alkynylphenols, quantifying the electronic influence of the butoxy and carboxylate groups on the activation energy of the ring-closing step. Such studies have been instrumental in refining our understanding of these complex catalytic cycles. globethesis.comresearchgate.net

Computational Chemistry and Theoretical Studies on Methyl 4 Butoxybenzofuran 6 Carboxylate

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer deep insights into the electronic characteristics of a molecule. These methods are used to predict its geometry, orbital energies, and charge distribution, which collectively determine its reactivity and interaction with other chemical species.

Density Functional Theory (DFT) is a robust computational method for determining the electronic structure and ground state geometry of molecules. aip.orgresearchgate.net A common approach involves using a hybrid functional, such as B3LYP, combined with a comprehensive basis set like 6-311+G(d,p), to achieve a balance of accuracy and computational efficiency. aip.orgjetir.org The process begins with an initial molecular structure, which is then optimized to find the lowest energy conformation, representing the most stable arrangement of its atoms in the gas phase. physchemres.org

To ensure that the optimized structure corresponds to a true energy minimum, a frequency calculation is performed. The absence of imaginary frequencies confirms that the geometry is a stable equilibrium state. aip.org This analysis yields precise data on bond lengths, bond angles, and dihedral angles. While these theoretical calculations are performed for an isolated molecule in the gaseous phase, they generally show good agreement with experimental data obtained from methods like X-ray crystallography, which evaluates the molecule in a solid, crystalline state. physchemres.orgresearchgate.net

Below is a table of representative theoretical geometric parameters for Methyl 4-butoxybenzofuran-6-carboxylate, as would be obtained from a DFT/B3LYP/6-311+G(d,p) calculation.

ParameterAtoms InvolvedCalculated Value
Bond LengthC=O (carboxylate)1.21 Å
Bond LengthC-O (carboxylate ester)1.36 Å
Bond LengthC-O (butoxy ether)1.37 Å
Bond LengthC-O (furan ring)1.38 Å
Bond AngleO=C-O (carboxylate)124.5°
Bond AngleC-O-C (butoxy ether)118.2°
Dihedral AngleC(ring)-C(ring)-C=O~180°
Dihedral AngleC(ring)-O-C-C (butoxy)~178°

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. researchgate.net The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability. A smaller gap suggests the molecule is more polarizable and reactive, as less energy is required to excite an electron to a higher energy state. jetir.orgsemanticscholar.org

For benzofuran (B130515) derivatives, the HOMO is typically localized over the electron-rich benzofuran ring system, while the LUMO may be distributed over the carboxylate group, indicating the likely sites for electrophilic and nucleophilic attack, respectively. ic.ac.uk From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the molecule's reactivity. jetir.orgphyschemres.org

The following table presents hypothetical quantum chemical descriptors for Methyl 4-butoxybenzofuran-6-carboxylate, derived from its calculated HOMO and LUMO energies.

DescriptorFormulaTypical Calculated Value (eV)Interpretation
HOMO EnergyEHOMO-6.5Electron-donating ability
LUMO EnergyELUMO-2.2Electron-accepting ability
Energy GapΔE = ELUMO - EHOMO4.3Chemical reactivity and stability
Ionization Potential (IP)IP ≈ -EHOMO6.5Energy required to remove an electron
Electron Affinity (EA)EA ≈ -ELUMO2.2Energy released when an electron is added
Global Hardness (η)η ≈ (IP - EA) / 22.15Resistance to change in electron distribution
Global Softness (S)S = 1 / (2η)0.23Polarizability; high value indicates high reactivity

An Electrostatic Potential Surface (EPS), also known as a Molecular Electrostatic Potential (MEP) map, provides a visual representation of the charge distribution across a molecule. jetir.orgresearchgate.net It is invaluable for predicting sites of electrophilic and nucleophilic attack and understanding intermolecular interactions like hydrogen bonding. aip.orgjetir.org

The EPS map is colored based on the local electrostatic potential:

Red: Regions of high electron density and negative electrostatic potential, indicating likely sites for electrophilic attack.

Blue: Regions of low electron density and positive electrostatic potential, indicating likely sites for nucleophilic attack.

Green/Yellow: Regions of neutral or near-zero potential. wolfram.com

For Methyl 4-butoxybenzofuran-6-carboxylate, the EPS map would be expected to show significant negative potential (red) around the oxygen atoms of the carboxylate and butoxy groups, as they are highly electronegative. The hydrogen atoms, particularly those on the methyl and methylene (B1212753) groups, would exhibit a positive potential (blue). The aromatic benzofuran ring would likely show a mix of neutral (green) and slightly negative (yellow) potential, reflecting its delocalized π-electron system.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While quantum calculations are excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.govepfl.ch MD simulations model the movements of atoms and molecules based on a classical mechanical description of their interactions, governed by a force field. This approach is particularly useful for analyzing the conformational flexibility introduced by the butoxy chain in Methyl 4-butoxybenzofuran-6-carboxylate.

A force field is a set of mathematical functions and parameters that describe the potential energy of a system of atoms. acs.org Standard force fields like AMBER, CHARMM, and GROMOS are well-parameterized for common biomolecules but often lack accurate parameters for novel small molecules like benzofuran derivatives. uq.edu.au Therefore, a crucial first step is the development and validation of specific force field parameters. uq.edu.auacs.org

The parameterization process typically involves:

Deriving Bonded Parameters: Equilibrium bond lengths and angles can be taken from optimized geometries obtained from DFT calculations. nih.gov

Calculating Partial Charges: Atomic partial charges are derived to accurately model the electrostatic potential. This is often done by fitting charges to the quantum mechanically calculated electrostatic potential (ESP). nih.gov

Parameterizing Torsional Terms: Dihedral (torsional) angle parameters are the most critical for describing conformational changes. nih.gov These are developed by performing DFT scans of the potential energy surface as a function of rotation around specific bonds and then fitting the force field's torsional energy function to this quantum data. acs.org

Validation is performed by running MD simulations and comparing calculated properties, such as density or heat of vaporization, against experimental data or confirming that the simulations can reproduce high-level QM conformational energy profiles. uq.edu.au

The flexible butoxy group in Methyl 4-butoxybenzofuran-6-carboxylate can adopt numerous conformations due to rotation around its single bonds. MD simulations can explore the molecule's "conformational landscape" to identify the most stable (lowest energy) conformers and the energy barriers between them. nih.govresearchgate.net

The study of torsional dynamics focuses on the rotation around dihedral angles, particularly within the alkyloxy chain. nih.govcyana.org For the butoxy group, the key dihedral angles are C(ring)-O-Cα-Cβ, O-Cα-Cβ-Cγ, and Cα-Cβ-Cγ-Cδ. The relative orientations of these bonds lead to different staggered (gauche and anti) and eclipsed conformations. byjus.com Staggered conformations are energy minima, with the anti conformation (180° dihedral angle) typically being the most stable due to minimal steric hindrance. unicamp.br Gauche conformations (±60° dihedral angle) are slightly higher in energy, while eclipsed conformations represent energy maxima and act as barriers to rotation. unicamp.br

MD simulations can map out the potential energy as a function of these dihedral angles, revealing the preferred shapes of the molecule in solution.

The table below provides a hypothetical representation of the energetic landscape for a key dihedral angle in the butoxy chain.

Dihedral AngleConformationRelative Energy (kcal/mol)Description
~180°Anti0.0Most stable, lowest energy state
~ ±60°Gauche~0.8 - 1.0Slightly less stable due to van der Waals strain
~0°Eclipsed~3.0 - 4.0Highest energy, transition state barrier

Solvent Effects and Implicit/Explicit Solvent Models

In the computational analysis of Methyl 4-butoxybenzofuran-6-carboxylate, understanding the influence of the solvent is critical for accurately predicting its chemical behavior and properties in solution. Solvent effects are typically modeled using two primary approaches: implicit and explicit solvent models.

Implicit Solvent Models , such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium. This method is computationally efficient and provides a good first approximation of the solvent's effect on the solute's electronic structure and geometry. For Methyl 4-butoxybenzofuran-6-carboxylate, an implicit model would calculate the bulk electrostatic interactions between the solute and the solvent, which is particularly important for understanding its stability and reactivity in polar versus non-polar environments.

Explicit Solvent Models offer a more detailed and accurate picture by representing individual solvent molecules surrounding the solute. nih.gov This approach allows for the study of specific solute-solvent interactions, such as hydrogen bonding, which may not be fully captured by implicit models. nih.govmdpi.com For a molecule like Methyl 4-butoxybenzofuran-6-carboxylate, explicit models would be crucial for analyzing how solvent molecules in the first solvation shell interact with the ester and ether functionalities, potentially influencing conformational preferences and reaction pathways. However, this level of detail comes at a significantly higher computational cost. nih.gov

The choice between an implicit and explicit model depends on the specific properties being investigated. For general conformational analysis and reactivity trends, an implicit model may suffice. However, for a detailed understanding of reaction mechanisms where solvent molecules play a direct role, an explicit or a hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) approach would be more appropriate.

Below is a hypothetical data table illustrating the calculated dipole moment of Methyl 4-butoxybenzofuran-6-carboxylate in different solvents using both implicit (PCM) and explicit solvent models.

SolventDielectric Constant (ε)Calculated Dipole Moment (Debye) - Implicit (PCM)Calculated Dipole Moment (Debye) - Explicit (64 Solvent Molecules)
Gas Phase1.02.85N/A
Toluene2.43.123.18
Dichloromethane8.93.583.65
Acetonitrile37.54.054.15
Water78.44.214.32

This table presents hypothetical data for illustrative purposes.

Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Reactivity

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the properties and reactivity of molecules based on their structural and electronic features. For Methyl 4-butoxybenzofuran-6-carboxylate, a QSPR model could be developed to predict its reactivity in various chemical transformations, such as hydrolysis of the ester group or electrophilic substitution on the benzofuran ring.

The development of a QSPR model involves several key steps:

Dataset Compilation : A dataset of molecules with known reactivity data, structurally related to Methyl 4-butoxybenzofuran-6-carboxylate, would be assembled.

Descriptor Calculation : A wide range of molecular descriptors, including constitutional, topological, geometrical, and quantum-chemical parameters, would be calculated for each molecule in the dataset.

Model Building : Statistical methods, such as multiple linear regression or machine learning algorithms, are employed to build a mathematical model that correlates the calculated descriptors with the observed reactivity.

Model Validation : The predictive power of the model is rigorously tested using internal and external validation techniques.

For predicting the rate constant (log k) of alkaline hydrolysis of the ester group in a series of substituted benzofuran-6-carboxylates, a hypothetical QSPR model might take the following form:

log k = β₀ + β₁ (σ) + β₂ (LUMO) + β₃ (log P)

Where:

σ represents the Hammett constant of a substituent.

LUMO is the energy of the Lowest Unoccupied Molecular Orbital.

log P is the logarithm of the octanol-water partition coefficient, representing hydrophobicity.

β₀, β₁, β₂, and β₃ are the regression coefficients determined from the model fitting.

The following table presents hypothetical data and results for a QSPR model developed to predict the reactivity of benzofuran derivatives.

DescriptorCoefficient (β)Standard Errorp-value
Intercept (β₀)1.250.15<0.001
LUMO Energy (β₁)-0.850.12<0.001
Molar Refractivity (β₂)0.030.010.025
Dipole Moment (β₃)0.210.05<0.001

This table presents hypothetical data for a QSPR model for illustrative purposes. Model statistics: n=50, R²=0.89, Q²=0.82.

Prediction of Spectroscopic Parameters via Computational Methods (e.g., NMR Chemical Shifts, IR Frequencies)

Computational chemistry provides powerful tools for the prediction of spectroscopic parameters, which can be invaluable for the structural elucidation and characterization of molecules like Methyl 4-butoxybenzofuran-6-carboxylate. nih.govnih.gov

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is commonly performed using density functional theory (DFT) calculations. nih.gov The process typically involves geometry optimization of the molecule followed by the calculation of magnetic shielding tensors. These calculated values are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). For complex molecules, it is often necessary to consider multiple low-energy conformers and calculate a Boltzmann-weighted average of their chemical shifts to obtain accurate predictions. nih.gov

IR Frequencies: The vibrational frequencies observed in an infrared (IR) spectrum can also be calculated computationally. This is typically done by performing a frequency calculation on the optimized geometry of the molecule. The resulting vibrational modes and their corresponding intensities can be used to generate a theoretical IR spectrum. It is common practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and other systematic errors in the computational method.

Below is a hypothetical comparison of predicted and experimental spectroscopic data for Methyl 4-butoxybenzofuran-6-carboxylate.

Predicted vs. Experimental ¹³C NMR Chemical Shifts

Carbon AtomPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)
C=O (ester)166.5166.2
C-4 (O-Bu)158.2157.9
C-6 (CO₂Me)125.8125.5
C-7112.9112.6
O-C H₂-CH₂-CH₂-CH₃68.568.3
O-CH₃ (ester)52.151.9

This table presents hypothetical data for illustrative purposes.

Predicted vs. Experimental IR Frequencies

Vibrational ModePredicted Frequency (cm⁻¹, scaled)Experimental Frequency (cm⁻¹)
C=O Stretch (ester)17151718
C-O-C Stretch (ether)12501255
C-O-C Stretch (ester)11801185
C-H Stretch (aromatic)30503055
C-H Stretch (aliphatic)29602965

This table presents hypothetical data for illustrative purposes.

Chemical Transformations and Derivatization of Methyl 4 Butoxybenzofuran 6 Carboxylate

Hydrolysis of the Ester Group to Benzofuran-6-Carboxylic Acid

The hydrolysis of the methyl ester in Methyl 4-butoxybenzofuran-6-carboxylate to its corresponding carboxylic acid, 4-butoxybenzofuran-6-carboxylic acid, is a fundamental transformation. This reaction is typically achieved under basic conditions, a process also known as saponification. The resulting carboxylate salt is then protonated by the addition of an acid to yield the final carboxylic acid. This conversion is a critical step in the synthesis of various derivatives, as the carboxylic acid group can be further modified or used to couple the benzofuran (B130515) moiety to other molecules. researchgate.net

Table 1: General Conditions for Hydrolysis of Benzofuran Esters

ReagentsSolventTemperatureReaction TimeProduct
NaOH or KOHMethanol/WaterReflux2-16 hoursBenzofuran-6-carboxylic acid
LiOHTHF/WaterRoom Temp to 50 °C1-12 hoursBenzofuran-6-carboxylic acid

This table represents typical conditions for the hydrolysis of benzofuran esters and may require optimization for Methyl 4-butoxybenzofuran-6-carboxylate.

Functionalization of the Butoxy Side Chain

The butoxy side chain of Methyl 4-butoxybenzofuran-6-carboxylate offers another site for chemical modification. Reactions can be targeted to the alkyl chain, allowing for the introduction of new functional groups. While specific examples for this exact molecule are limited, general reactions of butoxyarenes can be considered.

One potential transformation is benzylic oxidation if the alkyl chain were branched at the position adjacent to the oxygen. However, for a linear butoxy group, oxidation would be more challenging. Free radical halogenation, for instance with N-bromosuccinimide (NBS) under UV irradiation, could potentially introduce a bromine atom at the benzylic-like position of the butoxy group, which could then be subjected to nucleophilic substitution or elimination reactions.

Another approach could involve cleavage of the ether linkage, although this typically requires harsh conditions such as strong acids (e.g., HBr or HI) or Lewis acids (e.g., BBr3), which might also affect the ester group and the benzofuran ring.

Electrophilic Aromatic Substitution Reactions on the Benzofuran Ring

The benzofuran ring system is susceptible to electrophilic aromatic substitution, and the regiochemical outcome of such reactions on Methyl 4-butoxybenzofuran-6-carboxylate would be dictated by the directing effects of the existing substituents. The butoxy group at position 4 is a strong activating group and an ortho-, para-director. The methyl carboxylate group at position 6 is a deactivating group and a meta-director.

Given the electronic properties of these substituents, electrophilic attack is most likely to occur at the positions activated by the butoxy group and not significantly deactivated by the ester group. The potential sites for substitution are C5 and C7. The C2 and C3 positions on the furan (B31954) ring are also potential sites for electrophilic attack, a common reactivity pattern for benzofurans. The precise outcome would depend on the specific electrophile and reaction conditions.

Table 2: Potential Electrophilic Aromatic Substitution Reactions

ReactionReagentPotential Product(s)
NitrationHNO₃/H₂SO₄Methyl 4-butoxy-5-nitrobenzofuran-6-carboxylate or Methyl 4-butoxy-7-nitrobenzofuran-6-carboxylate
HalogenationBr₂/FeBr₃ or NBSMethyl 5-bromo-4-butoxybenzofuran-6-carboxylate or Methyl 7-bromo-4-butoxybenzofuran-6-carboxylate
Friedel-Crafts AcylationRCOCl/AlCl₃Acyl group at C5 or C7

The regioselectivity of these reactions would need to be determined experimentally.

Nucleophilic Reactions and Coupling Strategies at the Ester Position

The methyl ester group at the 6-position is a key site for nucleophilic acyl substitution reactions. This allows for the conversion of the ester into a variety of other functional groups, significantly expanding the synthetic utility of the molecule.

Amidation: The ester can be converted to an amide by reaction with a primary or secondary amine. This reaction can be carried out directly by heating the ester with the amine, sometimes in the presence of a catalyst. researchgate.net Alternatively, the ester can be hydrolyzed to the carboxylic acid, which is then coupled with an amine using a coupling agent such as HBTU. nih.gov

Transesterification: The methyl ester can be converted to other esters by reaction with an alcohol in the presence of an acid or base catalyst. This process, known as transesterification, is an equilibrium-driven reaction where the use of a large excess of the new alcohol can drive the reaction to completion. organic-chemistry.org

Reduction: The ester can be reduced to a primary alcohol, (4-butoxybenzofuran-6-yl)methanol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. masterorganicchemistry.comchemistrysteps.com Milder reducing agents such as sodium borohydride (B1222165) are generally not reactive enough to reduce esters, although this can sometimes be achieved under specific conditions or with the use of additives. researchgate.netwizeprep.com

Table 3: Nucleophilic Acyl Substitution and Reduction at the Ester Position

TransformationReagentsProduct
AmidationR₂NH, heat or catalystN,N-dialkyl-4-butoxybenzofuran-6-carboxamide
TransesterificationR'OH, H⁺ or OH⁻ catalystAlkyl 4-butoxybenzofuran-6-carboxylate
ReductionLiAlH₄, then H₂O(4-Butoxybenzofuran-6-yl)methanol

Formation of Complex Molecular Architectures through Multistep Synthesis

Methyl 4-butoxybenzofuran-6-carboxylate and its derivatives, particularly the corresponding carboxylic acid, are valuable building blocks in the synthesis of more complex molecules. Benzofuran-6-carboxylic acid, for instance, is a key intermediate in the synthesis of certain pharmaceutical compounds. chemicalbook.comgoogle.com The ability to perform various chemical transformations on this scaffold allows for its incorporation into larger, more intricate molecular architectures.

For example, the carboxylic acid obtained from hydrolysis can be coupled with other complex molecular fragments containing an amine group to form an amide bond, a common linkage in many biologically active compounds. The benzofuran nucleus itself is a privileged scaffold in medicinal chemistry, and derivatives have been investigated for a range of biological activities, including antimicrobial and anticancer properties. nih.govresearchgate.netrsc.org The synthetic versatility of Methyl 4-butoxybenzofuran-6-carboxylate makes it an important starting material for the exploration of new chemical entities with potential therapeutic applications.

Advanced Academic Applications and Research Trajectories Excluding Biological/clinical Focus

Utilization as a Synthetic Intermediate for Advanced Organic Materials

The bifunctional nature of Methyl 4-butoxybenzofuran-6-carboxylate, featuring both an electron-donating alkoxy group and an electron-withdrawing carboxylate group, makes it a valuable intermediate in the synthesis of advanced organic materials. The ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into a variety of other functional groups, such as amides or acid chlorides. These transformations are fundamental in the preparation of monomers for polymerization.

For instance, the benzofuran-6-carboxylic acid derivative could be incorporated into polyester (B1180765) or polyamide backbones, potentially imparting unique photophysical or thermal properties to the resulting polymers. The butoxy group, in turn, can enhance the solubility of these materials in organic solvents, facilitating their processing and characterization. The benzofuran (B130515) core itself is known to contribute to thermal stability and can act as a fluorescent component in organic light-emitting diodes (OLEDs).

Functional GroupPotential TransformationApplication in Materials Science
Methyl EsterHydrolysis to Carboxylic AcidMonomer for polyesters and polyamides
Butoxy GroupEnhances SolubilityImproved processability of polymers
Benzofuran CoreInherent Thermal StabilityDevelopment of heat-resistant materials
Benzofuran CoreFluorescenceComponent in organic light-emitting diodes (OLEDs)

Exploration in Supramolecular Chemistry and Host-Guest Systems

The aromatic and heteroaromatic nature of the benzofuran ring, combined with the potential for hydrogen bonding through the carboxylate group (after hydrolysis), makes Methyl 4-butoxybenzofuran-6-carboxylate an interesting candidate for studies in supramolecular chemistry. The planar benzofuran system can participate in π-π stacking interactions, a key driving force in the self-assembly of complex supramolecular architectures.

Furthermore, after conversion to the carboxylic acid, the molecule could be used to construct metal-organic frameworks (MOFs). The carboxylate would act as a linker to coordinate with metal ions, while the butoxy-substituted benzofuran core would form the porous framework. The size and shape of the pores within such a MOF could be tailored by the specific geometry of the benzofuran building block, potentially leading to materials with applications in gas storage or separation.

Role in Catalysis (e.g., as a Ligand Component)

While direct catalytic activity of Methyl 4-butoxybenzofuran-6-carboxylate is not documented, its structure is amenable to modification for use as a ligand in transition-metal catalysis. The benzofuran ring can be functionalized with coordinating groups, such as phosphines or amines, which can then bind to a metal center. The electronic properties of the benzofuran ring, influenced by the butoxy and carboxylate substituents, would in turn affect the catalytic activity of the metal complex.

For example, the ester group could be reduced to an alcohol, which could then be converted to a phosphine-containing substituent. Such a ligand could be employed in cross-coupling reactions, where the electronic nature of the benzofuran backbone could fine-tune the reactivity of the catalyst. The butoxy group would again play a crucial role in ensuring solubility of the ligand and the resulting metal complex in the reaction medium.

Applications in Photochemistry and Photophysical Phenomena (e.g., as a Chromophore)

Benzofuran derivatives are known to exhibit interesting photophysical properties, often displaying fluorescence. The extended π-system of the benzofuran ring acts as a chromophore, absorbing ultraviolet light and, in some cases, re-emitting it as visible light. The substitution pattern on the ring significantly influences the absorption and emission wavelengths.

In Methyl 4-butoxybenzofuran-6-carboxylate, the electron-donating butoxy group and the electron-withdrawing carboxylate group are in positions that could lead to intramolecular charge transfer (ICT) upon photoexcitation. This ICT character can result in solvatochromism, where the color of the fluorescence changes with the polarity of the solvent. This property is highly desirable for the development of fluorescent probes and sensors.

Substituent EffectPhotophysical PropertyPotential Application
Electron-donating Butoxy GroupRed-shift in absorption/emissionTuning of fluorescence color
Electron-withdrawing Carboxylate GroupIntramolecular Charge Transfer (ICT)Solvatochromic fluorescent probes
Benzofuran ChromophoreHigh Quantum Yield (potential)Emitters in fluorescent materials

Investigation as a Component in Polymer Science and Macromolecular Chemistry

The potential of Methyl 4-butoxybenzofuran-6-carboxylate as a monomer or a comonomer in polymer science is significant. Following conversion to a more reactive derivative, such as the corresponding carboxylic acid or alcohol, it can be incorporated into various polymer chains. Benzofuran-containing polymers are known for their rigidity and high glass transition temperatures, making them suitable for applications requiring dimensional stability at elevated temperatures.

The inclusion of the butoxy group could also introduce a degree of flexibility into the polymer chain, potentially leading to materials with tunable mechanical properties. Furthermore, the inherent fluorescence of the benzofuran unit could be exploited to create fluorescent polymers for use in sensors or as active layers in optoelectronic devices. The synthesis of copolymers containing this benzofuran derivative could allow for the fine-tuning of properties such as solubility, thermal stability, and photophysical characteristics.

Future Research Directions and Unaddressed Challenges in Methyl 4 Butoxybenzofuran 6 Carboxylate Chemistry

Development of Green Chemistry Approaches for Synthesis

The principles of green chemistry are increasingly pivotal in modern organic synthesis, aiming to reduce environmental impact and improve safety. For the synthesis of Methyl 4-butoxybenzofuran-6-carboxylate, a shift towards more sustainable methods is a critical future direction. Current synthetic routes often rely on traditional organic solvents and stoichiometric reagents, which can be hazardous and generate significant waste.

Future research will likely focus on the adoption of greener alternatives. One promising area is the use of deep eutectic solvents (DES), such as choline (B1196258) chloride-ethylene glycol, which are biodegradable, have low toxicity, and can be recycled. nih.gov These solvents have already shown potential in the synthesis of other benzofuran (B130515) derivatives. nih.gov Another avenue is the exploration of visible-light-mediated catalysis, which can facilitate reactions under mild conditions, often without the need for harsh reagents. nih.gov Microwave-assisted organic synthesis (MAOS) also presents a viable green alternative, offering benefits such as reduced reaction times, lower energy consumption, and often improved product yields. benthamdirect.com

The development of one-pot synthesis protocols, where multiple reaction steps are carried out in the same vessel, is another key aspect of green chemistry. This approach minimizes the need for purification of intermediates, thereby reducing solvent usage and waste generation. nih.govresearchgate.net A recent study on the synthesis of benzofuran-6-carboxylic acid, a related compound, highlights a transition metal-free, three-step protocol that avoids cryogenic temperatures and chromatographic purification, demonstrating the feasibility of greener routes on a larger scale. acs.org

Table 1: Comparison of Conventional vs. Green Synthesis Approaches for Benzofuran Derivatives

FeatureConventional SynthesisGreen Chemistry Approaches
Solvents Often volatile and hazardous organic solvents (e.g., toluene, DMF). researchgate.netacs.orgDeep eutectic solvents, water, ionic liquids, or solvent-free conditions. nih.govrsc.org
Catalysts Often stoichiometric amounts of reagents or heavy metal catalysts.Recyclable catalysts, biocatalysts, or photocatalysts. nih.govbenthamdirect.com
Energy Input Typically requires prolonged heating.Microwave irradiation or visible light, often leading to shorter reaction times. benthamdirect.com
Waste Generation Can produce significant amounts of hazardous waste.Minimized waste through one-pot procedures and recyclable materials. nih.gov
Atom Economy Can be low due to the use of protecting groups and multiple steps.Higher atom economy through cascade reactions and efficient bond formation.

Exploration of Novel Catalytic Systems for Efficiency and Selectivity

The efficiency and selectivity of the synthesis of polysubstituted benzofurans like Methyl 4-butoxybenzofuran-6-carboxylate are heavily dependent on the catalytic systems employed. While palladium and copper catalysts have been traditionally used, there is a continuous drive to discover more efficient, cost-effective, and environmentally benign catalysts. nih.govacs.org

Future research will likely explore the use of earth-abundant and less toxic metals such as nickel, iron, and silver as catalysts. nih.govacs.orgthieme.de Nickel-catalyzed intramolecular nucleophilic addition reactions, for instance, have shown promise in the formation of the benzofuran ring. thieme.de Gold- and silver-based catalysts are also being investigated for their unique reactivity in promoting cyclization reactions to form the benzofuran core. acs.orgresearchgate.net Rhodium-mediated catalysis is another area of interest for achieving chemodivergent generation of benzofuran skeletons. nih.gov

The development of bimetallic catalytic systems, such as palladium-copper, can offer synergistic effects, leading to enhanced reactivity and selectivity that may not be achievable with a single metal catalyst. nih.govacs.org Furthermore, the design and application of novel ligands for these metal catalysts will be crucial in fine-tuning their activity and controlling the regioselectivity of the reactions, which is a significant challenge in the synthesis of highly substituted benzofurans. researchgate.net Catalyst-free synthesis methods, where reactions are promoted by bases like potassium carbonate in solvents such as DMF, are also being explored as a greener alternative. acs.org

Table 2: Overview of Emerging Catalytic Systems for Benzofuran Synthesis

Catalyst TypeMetal(s)Key Advantages
Transition Metal Palladium (Pd), Copper (Cu)Well-established, versatile for cross-coupling and cyclization. nih.govacs.org
Earth-Abundant Metal Nickel (Ni), Iron (Fe)Lower cost, reduced toxicity compared to heavy metals. nih.govthieme.de
Precious Metal Gold (Au), Silver (Ag), Rhodium (Rh)Unique reactivity, can catalyze novel transformations. nih.govacs.orgresearchgate.net
Bimetallic Systems Pd/CuSynergistic effects, enhanced catalytic activity. nih.govacs.org
Catalyst-Free N/AEnvironmentally benign, avoids metal contamination. acs.org

Integration of Machine Learning and AI in Synthetic Design and Property Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of organic synthesis, including the design and synthesis of molecules like Methyl 4-butoxybenzofuran-6-carboxylate. These computational tools can significantly accelerate the discovery of new synthetic routes and the prediction of molecular properties. arxiv.orgnih.gov

Furthermore, machine learning models can be trained to predict the physicochemical and biological properties of new benzofuran derivatives. rsc.org By analyzing the structure-activity relationships (SAR) of existing compounds, these models can guide the design of new molecules with desired characteristics, such as enhanced biological activity or improved pharmacokinetic profiles. nih.govnih.gov The use of computational tools like Density Functional Theory (DFT) calculations can also provide insights into reaction mechanisms and help in the rational design of catalysts and reaction conditions. nih.gov While the application of these advanced computational methods to Methyl 4-butoxybenzofuran-6-carboxylate specifically is still in its nascent stages, the broader trends in medicinal and materials chemistry suggest this is a significant future research direction. synthiaonline.com

Understanding Complex Reaction Networks and Side Product Formation

The synthesis of highly substituted benzofurans, including Methyl 4-butoxybenzofuran-6-carboxylate, can be complicated by the formation of complex reaction networks and unwanted side products. researchgate.netrsc.org Achieving high regioselectivity, especially in Friedel-Crafts type reactions or C-H functionalization, remains a significant challenge. bohrium.comresearchgate.net The presence of multiple reactive sites on the benzofuran precursor can lead to the formation of a mixture of isomers, which are often difficult to separate. researchgate.net

Future research needs to focus on a deeper understanding of the reaction mechanisms to better control the reaction pathways. researchgate.nettus.ac.jp This involves detailed mechanistic studies to elucidate the factors that govern the regioselectivity of key bond-forming steps. For example, in the synthesis of related benzofuranones, the choice of Lewis or protic acid was found to be critical in directing the cyclization pathway. oregonstate.edunih.gov

The development of synthetic strategies that allow for the deconstructive reorganization of starting materials could offer a novel approach to constructing the benzofuran core with precise control over the substitution pattern. researchgate.net By understanding and controlling these complex reaction networks, it will be possible to improve the yields of the desired product and minimize the formation of impurities, leading to more efficient and cost-effective synthetic processes.

Advancements in In Situ Spectroscopic Monitoring of Reactions

Real-time monitoring of chemical reactions provides invaluable insights into reaction kinetics, the formation of intermediates, and the influence of reaction parameters. The application of in situ spectroscopic techniques to the synthesis of Methyl 4-butoxybenzofuran-6-carboxylate represents a significant area for future advancement.

Techniques such as Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry can be used to follow the progress of a reaction in real-time. This allows for the precise determination of reaction endpoints, the identification of transient intermediates, and a better understanding of the reaction mechanism. researchgate.net For example, in the synthesis of other benzofuran derivatives, spectroscopic methods have been crucial in confirming the structure of intermediates and final products. nih.gov

The data obtained from in situ monitoring can be used to optimize reaction conditions, such as temperature, pressure, and catalyst loading, to maximize product yield and minimize reaction time. This approach is particularly valuable for scaling up reactions from the laboratory to an industrial setting, ensuring process safety and efficiency. While the direct application of these techniques to the synthesis of Methyl 4-butoxybenzofuran-6-carboxylate is not yet widely reported, their growing importance in process chemistry suggests that this will be a key area of future research.

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